molecular formula C9H7NO2 B3362151 2-Methyl-2H-isoindole-4,7-dione CAS No. 95832-83-0

2-Methyl-2H-isoindole-4,7-dione

Cat. No.: B3362151
CAS No.: 95832-83-0
M. Wt: 161.16 g/mol
InChI Key: LLQVBRAPPFXECE-UHFFFAOYSA-N
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Description

2-Methyl-2H-isoindole-4,7-dione is an oxidized isoindole derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This compound features the 1,3-dihydro-2H-isoindole-1,3-dione (phthalimide) core structure, which is found in a range of biologically active molecules . The isoindole-1,3-dione motif is a key building block in the development of new therapeutic agents and functional materials. This compound is primarily valued in research for its role as a synthetic intermediate. It serves as a core structure for developing novel antibacterial agents, with recent studies showing that tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives exhibit excellent activity against pathogens like E. coli and S. aureus . The isoindole skeleton is commonly constructed using powerful methods like the Diels-Alder reaction, which is widely employed to create complex fused-ring systems for further biological evaluation . Key Research Applications: • Antibacterial Drug Discovery: Serves as a precursor for synthesizing novel hybrids with potent activity against Gram-positive and Gram-negative bacteria . • Synthetic Intermediate: Used in cycloaddition reactions, such as the Diels-Alder reaction, to build more complex polycyclic structures . • Medicinal Chemistry: The phthalimide core is a privileged structure in drug discovery, featured in FDA-approved drugs and compounds investigated for protein kinase inhibition . Handling and Safety: For research purposes only. Not for diagnostic, therapeutic, or consumer use. Please refer to the Safety Datasheet for detailed handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylisoindole-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-10-4-6-7(5-10)9(12)3-2-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQVBRAPPFXECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=O)C=CC(=O)C2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538067
Record name 2-Methyl-2H-isoindole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95832-83-0
Record name 2-Methyl-2H-isoindole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Redox Reactions

The compound undergoes reversible and irreversible redox transformations, characterized by electrochemical techniques in both organic and aqueous media ( ).

Reduction Behavior

In acetonitrile (MeCN), two sequential one-electron reductions occur:

  • Quinone (Q) → Semiquinone (SQ⁻):

    • Formal potential: E=0.85V vs Fc0/Fc+E^\circ =-0.85\,\text{V vs Fc}^0/\text{Fc}^+

    • Diffusion coefficient: DQ=8.1×106cm2/sD_Q=8.1\times 10^{-6}\,\text{cm}^2/\text{s}

  • Semiquinone (SQ⁻) → Hydroquinone (HQ²⁻):

    • Formal potential: E=1.34V vs Fc0/Fc+E^\circ =-1.34\,\text{V vs Fc}^0/\text{Fc}^+

    • Diffusion coefficient: DSQ=6.5×106cm2/sD_{SQ}=6.5\times 10^{-6}\,\text{cm}^2/\text{s}

ParameterQSQHQ
D(cm2/s)D\,(\text{cm}^2/\text{s})8.1 × 10⁻⁶6.5 × 10⁻⁶3.7 × 10⁻⁶
ΔEp(mV)\Delta E_p\,(\text{mV})7769

Oxidation Behavior

At high potentials (> +0.6 V vs Fc⁰/Fc⁺), irreversible oxidation generates a pyrrole-centered cation radical ( ).

pH-Dependent Redox Shifts

In aqueous solutions, the formal potential (E^\circ') varies with pH due to proton-coupled electron transfer (PCET):

  • Acidic conditions (pH < 6): Dominated by two-electron reduction (Q → HQ).

  • Neutral/alkaline conditions: Stabilization of SQ⁻ via deprotonation.

  • Key pKa values:

    • pKa(QH)=12.8\text{p}K_a(\text{QH}^\bullet)=12.8

    • pKa(QH2+)=6.2\text{p}K_a(\text{QH}_2^{\bullet+})=6.2

Cycloaddition Reactions

The electron-deficient isoindole core participates in [4+2] cycloadditions, as observed in related 2H-isoindoles ( ):

  • Diels-Alder Reactivity:

    • Reacts with dienophiles (e.g., maleimides, DMAD) to form bicyclic adducts.

    • Example: Reaction with dimethyl acetylenedicarboxylate (DMAD) yields tetracyclic derivatives via inverse electron-demand pathways.

Acid-Base Behavior

Protonation states influence redox thermodynamics and kinetics ( ):

  • Hydroquinone (HQ): Fully protonated in acidic media, enhancing solubility.

  • Semiquinone (SQ⁻): Stabilized at neutral pH via intramolecular hydrogen bonding.

  • Quinone (Q): Predominant in alkaline conditions.

Spectroscopic Correlations

UV/vis transitions correlate with redox states:

Redox Stateλmax(nm)\lambda_{\text{max}}\,(\text{nm})Transition Type
Q369ππ\pi \rightarrow \pi^*
SQ⁻382Charge-transfer
HQ²⁻263nπn\rightarrow \pi^*

The lowest-energy transition (369 nm for Q) correlates linearly with redox potential, enabling in-situ monitoring of electron transfer ( ).

Reaction with Electrophiles

The methyl group and carbonyl oxygen serve as nucleophilic sites:

  • Methylation: Further alkylation is limited due to steric hindrance.

  • Epoxide Formation: Reacts with peracids (e.g., mCPBA) to form epoxidized derivatives under controlled conditions ().

Computational Insights

DFT studies predict redox potentials within 38 mV of experimental values, validating the dominance of frontier molecular orbitals (HOMO/LUMO) in electron transfer ( ). Deviations arise from solvent interactions unaccounted in calculations.

Scientific Research Applications

Chemistry

2-Methyl-2H-isoindole-4,7-dione serves as a versatile building block in organic synthesis. It can be transformed into more complex heterocyclic compounds through various reactions such as oxidation, reduction, and substitution.

Table 1: Common Reactions Involving this compound

Reaction TypeConditionsMajor Products
OxidationPotassium permanganateIsoindole-1,3-dione derivatives
ReductionHydrogen gas with palladiumIsoindoline derivatives
SubstitutionHalogenating agentsVarious halogenated products

Biology

The compound has shown potential in developing bioactive molecules with antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound exhibit significant biological activity by interacting with specific molecular targets .

Case Study : Research published in the Journal of Heterocyclic Chemistry demonstrated that certain isoindole derivatives possess cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Medicine

Ongoing research is exploring the use of this compound in drug development. Its anti-inflammatory and analgesic effects are of particular interest. The compound’s mechanism of action involves inhibition of specific enzymes or receptors related to inflammatory pathways .

Case Study : A study highlighted the synthesis of isoindole-based compounds that demonstrated promising anti-inflammatory effects in preclinical models, paving the way for potential therapeutic applications .

Industry

In industrial applications, this compound is utilized in producing dyes and pigments due to its vibrant color properties. For instance, it is part of the formulation for high-performance pigments used in coatings and plastics .

Table 2: Industrial Applications of this compound

ApplicationDescription
DyesUsed in the production of pigment yellow 139
Polymer AdditivesEnhances properties of synthetic materials

Mechanism of Action

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (Experimental) PSA (Ų)
2-Methyl-2H-isoindole-4,7-dione C₉H₇NO₂ 161.16 Isoindole-dione, methyl Not reported 46.2
Hexahydro-2-methyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione C₉H₁₁NO₃ 181.19 Epoxy, isoindole-dione, hexahydro 0.50 (predicted) 55.7
EO9 (NSC 382459) C₁₅H₁₅N₃O₃ 285.30 Indole-dione, aziridinyl, hydroxymethyl 1.20 (predicted) 86.5
4,4-Dibromohomophthalimide C₁₀H₅Br₂NO₂ 344.96 Homophthalimide, dibromo 2.10 (reported) 63.3

Key Observations :

  • Hexahydro-2-methyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione shares the isoindole-dione core but incorporates an epoxy group and a fully saturated hexahydro backbone, increasing molecular weight and polarity (higher PSA) compared to this compound .
  • EO9 features an indole-dione system with an aziridinyl moiety, contributing to its hypoxia-selective cytotoxicity.

Key Insights :

  • EO9 and its analogues leverage aziridinyl groups for bioreductive activation under hypoxic conditions. The absence of such groups in this compound suggests divergent pharmacological pathways .
  • While brominated homophthalimides show antimicrobial activity, this compound’s bioactivity remains unstudied, highlighting a gap in current research .

Electronic Properties

  • Electron Affinity: EO9 analogues exhibit similar one-electron reduction potentials (−0.33 to −0.38 V), indicating comparable electron affinities across the series.
  • Charge Delocalization: In dihydroxyindenoindole derivatives (), negative charge delocalization over carbonyl groups enhances stability. This compound’s conjugated system may exhibit analogous behavior, though experimental data is lacking .

Biological Activity

Chemical Structure and Properties

2-Methyl-2H-isoindole-4,7-dione, also known as 2-methylisoindole-4,7-dione, is a heterocyclic compound belonging to the isoindole family. It features a fused benzopyrrole ring system, which contributes to its unique chemical and biological properties. The molecular formula is C9H7NO2C_9H_7NO_2 with a molecular weight of 161.16 g/mol .

Synthesis Methods

The synthesis of this compound typically involves Diels-Alder reactions, a well-known method for constructing isoindole skeletons. The application of green chemistry principles is increasingly being explored to develop more sustainable synthetic routes .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, leading to diverse biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, halogenated derivatives have demonstrated enhanced activity against various pathogens, including bacteria and fungi. A study highlighted that tetra-brominated isoindole derivatives showed increased antimicrobial efficacy compared to their non-halogenated counterparts .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of pro-apoptotic pathways. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance its anticancer activity .

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. These effects are hypothesized to result from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, although further studies are needed to elucidate the exact mechanisms .

Study on Antimicrobial Activity

A recent study focused on the synthesis and evaluation of various isoindole derivatives, including this compound. The findings indicated a strong correlation between the substitution pattern on the isoindole ring and the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the potential of these compounds in developing new antimicrobial agents .

Research on Anticancer Activity

Another significant case study evaluated the anticancer properties of this compound in human cancer cell lines. The results demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptosis in a dose-dependent manner. The study concluded that further exploration into its mechanism could lead to novel cancer therapeutics .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Isoindoline-1,3-dione Moderate AntimicrobialLacks methyl group at the 2-position
Indole-2,3-dione Limited AnticancerDifferent substitution pattern
Tetra-brominated Isoindoles Enhanced AntimicrobialIncreased potency through halogenation

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-Methyl-2H-isoindole-4,7-dione under varying catalytic conditions?

  • Methodological Answer : Utilize factorial experimental design to isolate variables such as catalyst type (e.g., Lewis acids vs. organocatalysts), temperature, and solvent polarity. For example, a 2×2×2 factorial design can systematically test combinations (e.g., SnCl₂ vs. BF₃·Et₂O in THF vs. DCM at 60°C vs. 80°C). Monitor reaction progress via HPLC and optimize yield using response surface methodology . Validate purity via NMR and high-resolution mass spectrometry (HRMS).

Q. How can spectroscopic techniques (e.g., UV-Vis, FTIR) characterize the electronic and structural properties of this compound?

  • Methodological Answer : Perform UV-Vis spectroscopy in solvents of varying polarity to assess solvatochromic effects. Pair with TD-DFT computational modeling to correlate experimental λ_max with theoretical transitions. Use FTIR to identify functional groups (e.g., carbonyl stretching frequencies) and compare with simulated spectra from Gaussian or COMSOL Multiphysics .

Q. What experimental designs are suitable for assessing the compound’s stability under oxidative or photolytic conditions?

  • Methodological Answer : Implement a pre-test/post-test control group design. Expose samples to UV light (254 nm) or H₂O₂ and compare degradation kinetics via LC-MS. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Include negative controls (dark/ambient) to isolate degradation pathways .

Advanced Research Questions

Q. How can discrepancies in reported photophysical properties (e.g., fluorescence quantum yield) of this compound be resolved?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify methodological inconsistencies (e.g., solvent purity, excitation wavelengths). Replicate key studies using standardized protocols and advanced techniques like time-resolved fluorescence spectroscopy. Apply multivariate regression to isolate confounding variables (e.g., solvent polarity, temperature) .

Q. What theoretical frameworks explain the compound’s reactivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Develop a computational model using density functional theory (DFT) to map reaction coordinates and transition states. Validate with kinetic isotope effects (KIE) experiments. Cross-reference with Marcus theory to assess electron-transfer kinetics and Hammett plots to quantify substituent effects .

Q. How can AI-driven simulations optimize the compound’s application in photo-redox catalysis?

  • Methodological Answer : Train machine learning models on existing catalytic cycle data (e.g., turnover frequency, quantum yield). Use COMSOL Multiphysics to simulate reaction dynamics under varying light intensities and catalyst loadings. Validate predictions via flow-chemistry experiments with in-situ UV monitoring .

Theoretical and Interdisciplinary Considerations

Q. What role does this compound play in interdisciplinary studies (e.g., chemical biology or materials science)?

  • Methodological Answer : Integrate chemical biology techniques such as fluorescent tagging for live-cell imaging. Use surface plasmon resonance (SPR) to study its binding affinity with biomolecules. For materials science, employ cyclic voltammetry to assess redox behavior in organic semiconductors .

Q. How can researchers address contradictions in the compound’s reported thermodynamic stability?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Compare with computational predictions of Gibbs free energy changes using Gaussian09. Reconcile discrepancies by standardizing sample preparation protocols .

Validation and Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across labs?

  • Methodological Answer : Publish detailed protocols with Open Science Framework (OSF), including raw spectral data and instrument calibration logs. Use collaborative platforms like LabArchives to share real-time experimental adjustments. Conduct inter-laboratory round-robin tests to validate critical parameters (e.g., reaction yield, melting point) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2H-isoindole-4,7-dione
Reactant of Route 2
2-Methyl-2H-isoindole-4,7-dione

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